
1-(3-Methylbutyl)cyclopropanamine
説明
1-(3-Methylbutyl)cyclopropanamine is a chemical compound with the molecular formula C8H17N . It contains a total of 26 bonds, including 9 non-Hydrogen bonds, 3 rotatable bonds, 1 three-membered ring, and 1 primary aliphatic amine .
Molecular Structure Analysis
The molecular structure of 1-(3-Methylbutyl)cyclopropanamine consists of 26 atoms: 17 Hydrogen atoms, 8 Carbon atoms, and 1 Nitrogen atom . It also contains 26 bonds, including 9 non-Hydrogen bonds, 3 rotatable bonds, 1 three-membered ring, and 1 primary aliphatic amine .科学的研究の応用
Enzyme Inhibition and Potential Therapeutic Applications
1-(3-Methylbutyl)cyclopropanamine and its derivatives have been studied for their potential in inhibiting enzymes and treating various conditions. A notable application is in the inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme involved in DNA packaging in eukaryotic cells. Inhibition of LSD1 has been linked to potential therapeutic uses for schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. This research reveals the role of cyclopropanamine compounds in altering gene expression through histone methylation changes (B. Blass, 2016).
Biochemical Reactions and Synthesis
The thermal decomposition of 2-methylbutyl chloroformate, which involves 1-(3-Methylbutyl)cyclopropanamine, results in the formation of various compounds like 2-chloro-3-methylbutane. This highlights the compound's role in complex chemical reactions and its potential for creating various chemical structures (W. Dupuy, E. Goldsmith, H. R. Hudson, 1973).
Catalysis and Chemical Transformations
Cyclopropenimine, a relative of cyclopropanamine, has been used as a catalyst in enantioselective Mannich reactions. These reactions are crucial in synthesizing compounds with specific spatial arrangements, which is important in pharmaceuticals and other chemical products (J. Bandar, T. Lambert, 2013).
Studies in Enzyme Mechanisms
Research involving cyclopropylamines, closely related to 1-(3-Methylbutyl)cyclopropanamine, has provided insights into the mechanisms of enzyme reactions. For example, studies on the inactivation of cytochrome P450 enzymes through oxidative N-dealkylation of cyclopropylamines have helped understand enzyme behavior and reaction pathways (C. L. Shaffer, M. Morton, R. Hanzlik, 2001).
Material Science and Biocompatibility
Cyclopropylamine modified polymers like plasma polymerized poly(methyl methacrylate) (PMMA) films have been developed for cell culture applications. These studies explore the biocompatibility and viability of materials for medical and biological applications (V. Chan, Chuan Li, Y. Tsai, Y. Tseng, Yun Chen, 2017).
作用機序
Target of Action
It is generally known that drugs exert their effects by binding to receptors . A receptor is a cellular component that the drugs bind to and produce cellular action . The specific receptors that 1-(3-Methylbutyl)cyclopropanamine interacts with remain to be identified.
Mode of Action
The mode of action of 1-(3-Methylbutyl)cyclopropanamine is currently unknown due to the lack of specific information. Generally, drugs interact with their targets, leading to changes in cellular function . The exact interaction between 1-(3-Methylbutyl)cyclopropanamine and its targets, as well as the resulting changes, need further investigation.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
特性
IUPAC Name |
1-(3-methylbutyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)3-4-8(9)5-6-8/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVIUTIUBUVONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbutyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



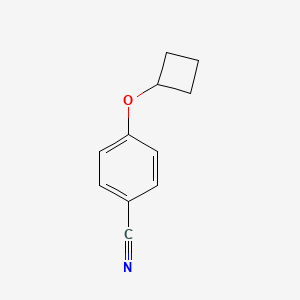
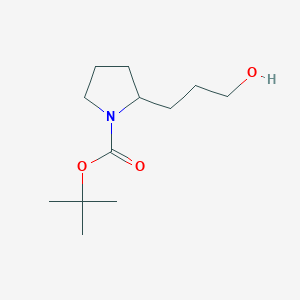
amine](/img/structure/B3093845.png)


![2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3093866.png)
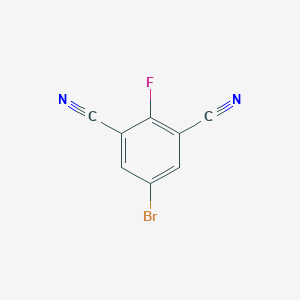
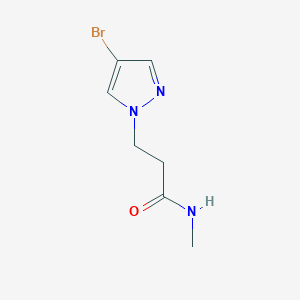
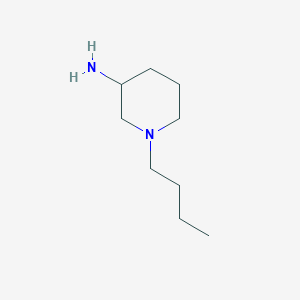

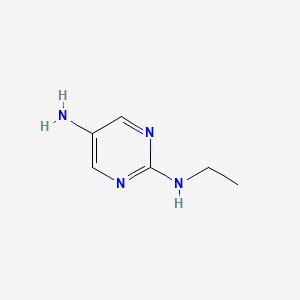
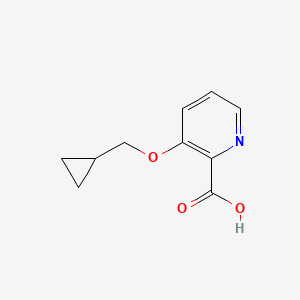
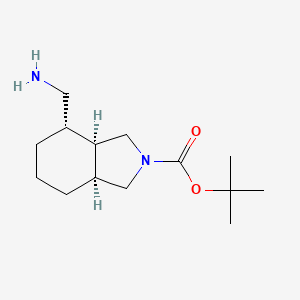
![Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3093899.png)